molecular formula C15H19N3O5S B2436539 N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide CAS No. 874806-58-3

N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide

Cat. No.: B2436539
CAS No.: 874806-58-3
M. Wt: 353.39
InChI Key: FJZUCMKBRYHZQO-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry . Sulfonamides have a wide range of biological activities and are the basis for several groups of drugs, including sulfa drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The methoxyphenyl and ethyl groups would be attached to this ring, and the sulfonamide group would likely be attached to one of the nitrogen atoms in the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of the functional groups, the overall size and shape of the molecule, and the presence of any charges or polar groups .

Scientific Research Applications

Antibacterial Activity

N-substituted aryl sulfonamides, including compounds similar to N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide, have demonstrated notable antibacterial activities. For instance, Aziz-ur-Rehman et al. (2013) synthesized a series of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides that exhibited moderate to good activity against bacterial strains, indicating the potential of these compounds in developing antibacterial agents (Aziz-ur-Rehman et al., 2013).

Antioxidant and Enzyme Inhibitory Activities

Compounds similar to this compound have been studied for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. Fatima et al. (2013) synthesized N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide and found that some derivatives were potent inhibitors of the acetylcholinesterase enzyme, which is significant for potential applications in neurodegenerative diseases (Fatima et al., 2013).

Antimicrobial and Fungicidal Activities

Novel 2-pyridones containing sulfonamide moiety, similar to the compound , have been synthesized with expectations of possessing biological activities like bactericidal and fungicidal properties. El-Mariah and Nassar (2008) explored this potential, suggesting the use of these compounds in applications requiring antimicrobial and fungicidal properties (El-Mariah & Nassar, 2008).

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c1-17-10-13(14(19)18(2)15(17)20)24(21,22)16-9-8-11-4-6-12(23-3)7-5-11/h4-7,10,16H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZUCMKBRYHZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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